

# In-Depth Technical Guide: Biodegradability and Safety Profile of CP-LC-0867

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | CP-LC-0867 |           |
| Cat. No.:            | B15578267  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**CP-LC-0867** is a novel, ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine.[1] It is a key component in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA).[1] Its design, incorporating biodegradable moieties, suggests a favorable safety profile, a critical attribute for therapeutic and vaccine applications. This guide provides a comprehensive overview of the available technical information on the biodegradability and safety of **CP-LC-0867**, drawing from preclinical studies and comparisons with structurally related ionizable lipids. While specific quantitative data on the biodegradation kinetics and a full toxicological profile of **CP-LC-0867** are not yet publicly available in extensive detail, this document synthesizes the existing knowledge to inform researchers and drug developers.

### Introduction

The clinical success of mRNA vaccines has underscored the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the leading platform. The ionizable cationic lipid is a cornerstone of LNP technology, crucial for RNA encapsulation, endosomal escape, and, consequently, the overall efficacy of the therapeutic. However, the safety and tolerability of these lipids are of paramount importance. Early generation ionizable lipids have been associated with dose-dependent toxicity and inflammatory responses. This has driven the



development of next-generation lipids, like **CP-LC-0867**, which are engineered for rapid biodegradation to mitigate potential adverse effects while maintaining high delivery efficiency.

**CP-LC-0867**'s design is rooted in the principle of biocompatibility. As a derivative of homocysteine, its metabolic breakdown is anticipated to yield products that can be readily processed through endogenous pathways. This guide will delve into the anticipated metabolic pathways, summarize the available safety data from in vivo studies, and provide an overview of the experimental approaches used to evaluate such lipids.

## Physicochemical Properties of CP-LC-0867

A summary of the key physicochemical properties of CP-LC-0867 is presented in Table 1.

| Property          | Value                                                                                                                                        | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 3-[[4-[[2-<br>(dimethylamino)ethyl]amino]-3-<br>[(2-octyl-1-<br>oxododecyl)amino]-4-<br>oxobutyl]thio]-propanoic acid,<br>2-ethylhexyl ester | [1]       |
| CAS Number        | 3040858-96-3                                                                                                                                 | [1]       |
| Molecular Formula | C39H77N3O4S                                                                                                                                  | [1]       |
| Molecular Weight  | 684.1 g/mol                                                                                                                                  | [1]       |
| Appearance        | A solution in ethanol                                                                                                                        | [1]       |
| Purity            | ≥98%                                                                                                                                         | [1]       |

## **Biodegradability Profile**

The biodegradability of ionizable lipids is a critical design feature to enhance their safety and tolerability. Lipids that are rapidly metabolized and cleared from the body are less likely to accumulate and cause long-term toxicity.

## **Anticipated Metabolic Pathway**



**CP-LC-0867** contains several functional groups susceptible to enzymatic degradation, including ester and amide bonds. The proposed metabolic pathway is initiated by hydrolysis.



Click to download full resolution via product page

Figure 1: Proposed metabolic pathway for CP-LC-0867.

The ester linkage is expected to be cleaved by esterases, which are abundant in the plasma and tissues, releasing the lipid tails. The amide bond can be hydrolyzed by amidases. The resulting smaller molecules, including the homocysteine-derived core, are anticipated to enter their respective endogenous metabolic pathways for further breakdown and eventual elimination. The rapid clearance of similar biodegradable ionizable lipids has been shown to correlate with a lower inflammatory response while maintaining strong vaccine immunogenicity.

### **Safety Profile**

Preclinical studies utilizing LNP formulations containing **CP-LC-0867** have indicated a favorable safety profile, with reports of "no signs of toxicity" in the context of in vivo protein



expression studies.[1]

#### In Vivo Studies

In a study involving intramuscular administration of LNPs formulated with **CP-LC-0867** to deliver circRNA encoding a luciferase reporter in mice, sustained protein expression was observed for at least 14 days without reported adverse effects. Furthermore, LNP-based mRNA vaccines against SARS-CoV-2 formulated with **CP-LC-0867** were shown to increase B- and T-cell responses in mice. While these studies primarily focused on efficacy, the lack of reported toxicity is a positive indicator of the lipid's safety.

A comprehensive safety evaluation of a novel ionizable lipid, referred to as "Lipid-1," in a dose-range-finding toxicity study in rabbits provides a framework for the types of assessments conducted for such compounds. In this study, a single intramuscular injection of an mRNA vaccine formulated with the lipid was well-tolerated up to 250 µg mRNA/injection, which was established as the No Observed Adverse Effect Level (NOAEL).

General findings from in vivo toxicity studies of cationic lipid nanoparticles indicate that potential side effects are often mild and transient. These can include temporary increases in macrophage populations in the lungs, liver, and spleen, as well as transient neutrophilia.

## **Experimental Protocols**

Detailed experimental protocols for the biodegradability and safety assessment of **CP-LC-0867** are not yet publicly available. However, based on standard practices for novel ionizable lipids, the following methodologies are typically employed.

### In Vitro Degradation Assay

This assay is designed to assess the hydrolytic degradation of the lipid in a simulated biological environment.





Click to download full resolution via product page

#### Figure 2: Workflow for an in vitro degradation assay.

- LNP Formulation: Prepare LNPs containing CP-LC-0867.
- Incubation: Incubate the LNPs in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) containing a source of metabolic enzymes, such as liver homogenate or purified esterases, at 37°C.
- Time Points: Collect aliquots of the incubation mixture at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
- Analysis: Quench the enzymatic reaction and extract the lipids. Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of intact CP-LC-0867 and identify and quantify its degradation products.

#### In Vivo Toxicity Study (Rodent Model)

This study aims to evaluate the systemic and local toxicity of the lipid after administration.





Click to download full resolution via product page

**Figure 3:** Workflow for an in vivo toxicity study.

- Animal Model: Utilize a rodent model, such as mice or rats.
- Dosing: Administer LNPs containing CP-LC-0867 at various dose levels, including a vehicle control group. The route of administration should be relevant to the intended clinical use (e.g., intramuscular, intravenous).
- Clinical Observations: Monitor the animals for a specified period (e.g., 14 or 28 days) for any clinical signs of toxicity, changes in body weight, and food/water consumption.



- Terminal Procedures: At the end of the study period, collect blood samples for hematology and clinical chemistry analysis.
- Histopathology: Perform a full necropsy and collect major organs and tissues for histopathological examination to identify any signs of tissue damage or inflammation.
- Biodistribution and Clearance: In a subset of animals, tissues can be collected at earlier time
  points to quantify the concentration of CP-LC-0867 and its metabolites to assess its
  distribution and clearance rate.

# Signaling Pathways in LNP-Mediated Delivery and Immunity

The interaction of LNPs with cells involves several key signaling pathways that are crucial for both the delivery mechanism and the potential for immune stimulation.





Click to download full resolution via product page

Figure 4: Cellular uptake and immune sensing of LNP-delivered RNA.

Upon cellular uptake via endocytosis, the acidic environment of the endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the RNA cargo into the cytoplasm. This is a critical step for the subsequent translation of mRNA into protein.

Simultaneously, the RNA cargo can be recognized by endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, and TLR8. This interaction can trigger innate immune signaling pathways, leading to the production of interferons and other cytokines. While a certain level of innate immune activation can be beneficial for vaccines, excessive or prolonged activation can lead to adverse inflammatory effects. The rapid biodegradation of lipids like **CP-LC-0867** is



hypothesized to limit the duration of this immune stimulation, thereby improving the overall safety profile.

#### Conclusion

CP-LC-0867 represents a significant advancement in the design of ionizable lipids for RNA delivery. Its derivation from a natural amino acid and the inclusion of biodegradable linkages are key features aimed at enhancing its safety and tolerability. Preclinical studies have demonstrated its efficacy in delivering RNA payloads in vivo without overt signs of toxicity. While more detailed quantitative data on its biodegradation and a comprehensive toxicological profile are needed to fully characterize this lipid, the available information suggests that CP-LC-0867 is a promising candidate for the development of next-generation RNA therapeutics and vaccines. Future research should focus on elucidating its precise metabolic fate and further defining its safety margins in comprehensive non-clinical safety studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Biodegradability and Safety Profile of CP-LC-0867]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578267#cp-lc-0867-biodegradability-and-safety-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com